molecular formula C6H13O9P B1220611 D-psicose 6-phosphate CAS No. 4300-29-2

D-psicose 6-phosphate

Cat. No.: B1220611
CAS No.: 4300-29-2
M. Wt: 260.14 g/mol
InChI Key: GSXOAOHZAIYLCY-NGJCXOISSA-N
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Description

D-psicose 6-phosphate is a ketohexose monophosphate consisting of D-psicose having a phosphate group located at the 6-position. It derives from a D-psicose. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Biotechnological Production

The production of D-psicose 6-phosphate is primarily achieved through metabolic engineering techniques in microorganisms such as Escherichia coli. Recent studies have demonstrated that E. coli can be genetically modified to produce D-psicose from D-glucose via a series of phosphorylation and dephosphorylation reactions. This method involves the following steps:

  • Phosphorylation : D-glucose is converted to fructose 6-phosphate (F6P).
  • Epimerization : F6P is then epimerized to this compound (P6P) using enzymes like D-allulose 6-phosphate 3-epimerase.
  • Dephosphorylation : Finally, P6P is dephosphorylated to yield D-psicose, facilitated by phosphatases such as hexitol phosphatase B (HxpB) .

This engineered pathway not only enhances the yield of D-psicose production but also makes it more economically viable compared to traditional in vitro enzymatic methods that often suffer from low yields and high purification costs .

Health Benefits and Nutritional Applications

D-psicose has been studied for its potential health benefits, particularly in dietary applications. It is recognized for its low caloric content and sweetness (approximately 70% that of sucrose), making it an attractive sugar substitute. Key health benefits associated with D-psicose include:

  • Hypoglycemic Effects : Clinical studies indicate that D-psicose can suppress hepatic lipogenic enzyme activities, leading to reduced abdominal fat accumulation .
  • Antioxidant Properties : It exhibits reactive oxygen species scavenging activity, which may contribute to neuroprotective effects .
  • Weight Management : As a low-calorie sweetener, it aids in weight management by providing sweetness without significant caloric intake .

Industrial Applications

In the food industry, D-psicose is utilized as a sweetener and functional ingredient due to its favorable properties:

  • Flavor Enhancement : It improves the flavor profile of various food products while maintaining lower energy content.
  • Gelling Behavior : D-psicose enhances gelling properties in food formulations, making it useful in products like jellies and desserts .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using D-psicose in various applications:

StudyFocus AreaFindings
Matsuo et al. (2023) Dietary EffectsDemonstrated reduced abdominal fat accumulation in rats fed with D-psicose compared to those on glucose or fructose diets.
Li et al. (2021) Enzymatic ProductionDeveloped an enzymatic system for producing D-allulose from starch using phosphorylation-dephosphorylation strategies, showcasing the versatility of sugar phosphates in biotechnological applications.
ResearchGate Publication (2023) Metabolic EngineeringAchieved a titer of 15.3 g/L of D-psicose through engineered E. coli, highlighting the efficiency of microbial production systems over traditional methods.

Properties

CAS No.

4300-29-2

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5+,6-/m1/s1

InChI Key

GSXOAOHZAIYLCY-NGJCXOISSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O

Key on ui other cas no.

4300-29-2

Synonyms

D-psicose-6-phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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